Glycyl-L-tyrosine hydrate
Overview
Description
Glycyl-L-tyrosine, often abbreviated as GlyTyr, is a dipeptide composed of the amino acids glycine and tyrosine. This compound has been the subject of various studies due to its biological significance and potential applications in medicine and biochemistry.
Synthesis Analysis
The synthesis of GlyTyr and its derivatives has been explored in several contexts. For instance, GlyTyr has been intercalated into a magnesium–aluminum layered double hydroxide (LDH) to create films for potential use as drug carriers, particularly for skin medicaments . The synthesis of glycyl-aminoacyl-L-tyrosine ethyl esters has also been reported, with these substrates being hydrolyzed into free tripeptides by the enzyme α-chymotrypsin .
Molecular Structure Analysis
The molecular structure of GlyTyr has been determined through various methods. The crystal structure of glycyl-L-tyrosine hydrochloride revealed a nearly planar peptide chain, with the benzene ring of tyrosine rotated and the carboxyl group almost perpendicular to the chain . Additionally, vibrational spectroscopic and structural investigations have provided insights into the conformational behavior of GlyTyr and its dimers, with density functional theory (DFT) calculations identifying preferred conformations and intermolecular interactions .
Chemical Reactions Analysis
GlyTyr can participate in different chemical reactions depending on the environmental conditions. It can act as a substrate or an inhibitor for carboxypeptidase A (CPA), with its reactivity being pH-dependent . Moreover, radiation-induced dimerization of tyrosine and GlyTyr has been observed, leading to the formation of dityrosine and glycyl-dityrosine-glycine in aqueous solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of GlyTyr have been characterized through various analytical techniques. The intercalation of GlyTyr into LDH galleries has been shown to enhance its chemical stability significantly . The dipeptide's controlled release behavior from LDH films has been demonstrated in vitro, with a high release ratio and no burst release phenomenon . The kinetic behavior of intravenously administered GlyTyr has been studied, showing rapid clearance from plasma and prompt increase in the concentrations of the constituent amino acids .
Scientific Research Applications
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Peptide Synthesis
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Cell Culture Applications
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Quality Tests and Assays
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Biopharmaceutical Production
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Protein Synthesis and Cellular Metabolism
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Development of Relationships between Proteins and Other Cellular Components
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Enhancing the Solubility of L-Tyrosine in Cell Culture Media Applications
- Glycyl-L-tyrosine hydrate is used to enhance the solubility of L-Tyrosine in cell culture media applications .
- Evonik chemically couples L-Tyrosine to glycine via a peptide bond to create the peptide known as cQrex® GY (Glycyl-L-tyrosine dihydrate). This peptide delivers solubility that is high enough to prepare concentrated feeds without the need to modify pH .
- The outcomes of these processes are improved cell culture performance and reduced process complexity .
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Alternative Energy Sources and Building Blocks for Intracellular Protein Glycosylation
- Glycyl-L-tyrosine hydrate can be used as an alternative energy source and building block for intracellular protein glycosylation .
- This enables a higher flexibility in the production of therapeutic proteins .
- The outcomes of these processes are new therapeutic proteins with specific glycosylation patterns, which can be used in a variety of medical treatments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTGMUQZDXXXDC-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-tyrosine hydrate |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.